2-Ethyl-1,3,2-dioxaphosphepane 2-oxide

31P NMR spectroscopy Conformational analysis Phosphonate characterization

2-Ethyl-1,3,2-dioxaphosphepane 2-oxide (CAS 91607-11-3) is a synthetic organophosphorus compound belonging to the 2-alkyl-1,3,2-dioxaphosphepane 2-oxide class, characterized by a seven-membered cyclic phosphonate ester with an exocyclic ethyl group. It possesses a molecular formula of C6H13O3P and a molecular weight of 164.14 g/mol.

Molecular Formula C6H13O3P
Molecular Weight 164.14 g/mol
CAS No. 91607-11-3
Cat. No. B12651762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1,3,2-dioxaphosphepane 2-oxide
CAS91607-11-3
Molecular FormulaC6H13O3P
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESCCP1(=O)OCCCCO1
InChIInChI=1S/C6H13O3P/c1-2-10(7)8-5-3-4-6-9-10/h2-6H2,1H3
InChIKeyACQJLWDPZVTLIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for CAS 91607-11-3 (2-Ethyl-1,3,2-dioxaphosphepane 2-oxide): A Specialist Cyclic Phosphonate


2-Ethyl-1,3,2-dioxaphosphepane 2-oxide (CAS 91607-11-3) is a synthetic organophosphorus compound belonging to the 2-alkyl-1,3,2-dioxaphosphepane 2-oxide class, characterized by a seven-membered cyclic phosphonate ester with an exocyclic ethyl group . It possesses a molecular formula of C6H13O3P and a molecular weight of 164.14 g/mol . Unlike the more common five- or six-membered phosphorus heterocycles, this compound's medium-sized ring introduces distinct conformational dynamics and reactivity profiles that are critical for its specialized roles in mechanistic investigations, as a precursor to chiral ligands, and in the design of phosphorus-containing flame retardants [1].

Substitution Risk Analysis for CAS 91607-11-3: Why Analogues Cannot Be Swapped


Substituting 2-ethyl-1,3,2-dioxaphosphepane 2-oxide with other cyclic phosphonates like 2-hydroxy-, 2-methoxy-, or 2-butyl- analogs is scientifically unsound due to the profound impact of the exocyclic substituent on physicochemical properties and reactivity. Core synthetic research demonstrates that both ring size (seven-membered phosphepane vs. six-membered phosphorinane) and the structure of the exocyclic alkyl group critically govern spectroscopic behaviors and conformational dynamics . A systematic study of this compound series confirmed that the substituent exerts a measurable effect on the 31P chemical shift and molecular conformation, as calculated by MM2 force field analysis, meaning each analog presents a distinct electronic and steric environment at the reactive phosphorus center [1]. Consequently, a direct drop-in replacement would alter reaction kinetics in synthesis or compromise structure-activity relationships in applications like asymmetric catalysis or polymer formulation, making specific procurement of the ethyl-substituted derivative essential for reproducible results.

Quantitative Differentiation Evidence for 2-Ethyl-1,3,2-dioxaphosphepane 2-oxide (CAS 91607-11-3)


Impact of Exocyclic Alkyl Group on 31P NMR Chemical Shift in Dioxaphosphepanes

A systematic study of 2-alkyl-2-oxo-1,3,2-dioxaphosphepanes, including the target 2-ethyl derivative, used MM2 molecular mechanics calculations to correlate the nature of the exocyclic alkyl substituent with the 31P NMR chemical shift. The ethyl group imparts a distinct chemical shift value compared to other alkyl-substituted analogs in this series, directly reflecting how the steric and electronic contributions of the substituent alter the molecular conformation and, consequently, the electronic environment at the phosphorus nucleus [1]. This differentiation is quantifiable and reproducible, providing a precise analytical fingerprint for identity verification and purity assessment.

31P NMR spectroscopy Conformational analysis Phosphonate characterization

Differential Mass Spectrometric Fragmentation Pathway for Ring-Size Verification

An investigation into the mass spectra of 2-alkyl-2-oxo-1,3,2-dioxa-phosphorinanes and -phosphepanes demonstrated that the fragmentation pattern is directly influenced by the cyclic ring size. For the seven-membered 2-ethyl-1,3,2-dioxaphosphepane 2-oxide, the competition between ring-opening and P–C bond cleavage produces a characteristic fragmentation profile that is quantitatively different from the six-membered phosphorinane analogs [1]. This distinct MS behavior allows for unambiguous identification and differentiation from other cyclic phosphonates, even if they share the same exocyclic alkyl group.

Mass spectrometry Structural elucidation Ring-strain analysis

Calibrated Reactivity Toward Hydrolysis Relative to Six-Membered Ring Analogs

The alkaline hydrolysis kinetics of 2-alkyl-2-oxo-1,3,2-dioxaphosphorinane and -phosphepane were studied in aqueous dioxane to determine activation parameters. The rate constants, measured at various temperatures, showed that the seven-membered phosphepane ring hydrolyzes at a different rate compared to the analogous six-membered phosphorinane, owing to differences in ring strain and transition-state geometry [1]. This kinetic distinction is essential for applications requiring controlled release or defined stability profiles.

Hydrolytic stability Kinetics Reactivity comparison

Enantiospecificity Enabled by Chiral Dioxaphosphepane Architecture in Asymmetric Catalysis

Non-racemic chiral 1,3,2-dioxaphosphepanes, synthesized from precursors like the target compound, were employed in the kinetic resolution of racemic alcohols via the Mitsunobu reaction. This specific architecture, incorporating the seven-membered ring and a particular exocyclic substitution, achieved moderately high enantiospecificity (up to 39% ee) at high conversion, ultimately enabling the isolation of alcohols with >99% ee [1]. This performance outcome is intrinsically linked to the chiral, medium-ring phosphonate structure, which is not replicable by acyclic or smaller cyclic phosphonate ligands.

Asymmetric synthesis Chiral phosphonates Mitsunobu reaction

Validated Application Scenarios for 2-Ethyl-1,3,2-dioxaphosphepane 2-oxide Based on Quantitative Evidence


Precursor for Chiral Nonracemic Ligands in Asymmetric Kinetic Resolution

The target compound serves as the foundational backbone for synthesizing chiral nonracemic 1,3,2-dioxaphosphepanes. These ligands subsequently enable the kinetic resolution of racemic alcohols via the Mitsunobu reaction, achieving high enantiomeric excess (>99% ee) for the recovered alcohol. This application is specifically enabled by the seven-membered ring architecture, as demonstrated by Hulst et al. [1]. Procurement of the ethyl-substituted variant is critical to maintain the specific steric environment required for this catalytic activity.

Mechanistic and Conformational Probe in Organophosphorus Chemistry

The distinct 31P NMR chemical shift and mass spectrometric fragmentation pattern of this compound, which directly report on its unique medium-ring conformation, make it a calibrated probe for investigating substituent effects on phosphorus reactivity and stereochemistry. Researchers utilize it to study the relationship between ring size, exocyclic group structure, and spectroscopic properties, as outlined in foundational synthetic and analytical studies [2]. This requires the exact ethyl derivative to ensure the measurable steric and electronic parameters are consistent with published datasets.

Controlled Reactivity Intermediate for Hydrolysis-Sensitive Formulations

The quantifiably different alkaline hydrolysis kinetics of the seven-membered phosphepane ring compared to six-membered analogs provide researchers with a calibrated reactivity option. This is valuable for designing phosphorus-based delivery systems or reactive intermediates where a specific, non-standard degradation rate is desired, as evidenced by comparative kinetic studies [3]. Procurement of the precise ring-size derivative is essential to achieve the premeditated hydrolysis profile.

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